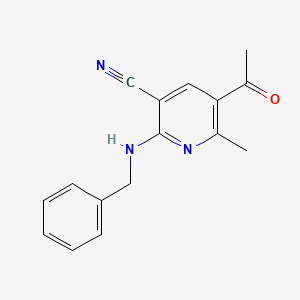

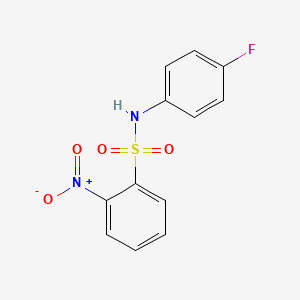

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile is not available in the current literature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile are not available in the current literature .Applications De Recherche Scientifique

Biomedical Applications: Antimicrobial Activity

Schiff-base ligands, such as 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile, have been shown to possess significant antimicrobial properties. These compounds can be synthesized through the condensation of carbonyl compounds with amines, resulting in a versatile class of compounds that exhibit a range of biological activities. The antimicrobial activity is particularly notable, with Schiff-base ligands and their metal complexes demonstrating efficacy against a variety of fungal and bacterial strains .

Antioxidant Properties

The antioxidant activity of Schiff-base ligands is another critical area of application. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in the development of new therapeutic agents that can mitigate the effects of oxidative damage in various diseases .

Catalytic Activity

In the field of catalysis, Schiff-base ligands are known to facilitate a variety of reactions. Their ability to act as catalysts is attributed to their structural flexibility and the presence of multiple donor atoms, which can bind to transition metals and form complexes. These complexes are involved in catalytic processes that are crucial in industrial chemistry and the synthesis of new materials .

Coordination Chemistry

The structural diversity of Schiff-base ligands allows for complex coordination modes with transition metals. This makes them suitable for use in coordination chemistry, where they can form complexes with metals that have applications ranging from catalysis to material science .

Pharmaceutical Research: Type 2 Diabetes

Compounds related to 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile have been evaluated for their potential in treating Type 2 Diabetes. Through in vitro assays, these compounds have shown inhibitory activity against enzymes linked to diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). This suggests a promising avenue for the development of new antidiabetic drugs .

Molecular Docking Studies

Molecular docking studies are a pivotal part of drug discovery, and Schiff-base ligands are often subjects of these studies due to their potential biological activities. By simulating the interaction of these ligands with various biological targets, researchers can predict the efficacy and binding affinity of potential pharmaceutical compounds .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated against targets linked to type 2 diabetes (t2d), namely, β-glucosidase, protein tyrosine phosphatase 1b (ptp1b), and β-secretase .

Mode of Action

It’s known that the compound undergoes reactions at the benzylic position . Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 .

Biochemical Pathways

It’s known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Pharmacokinetics

The molecular formula of a similar compound, 5-acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile, is c16h14n2os, with an average mass of 282360 Da . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-acetyl-2-(benzylamino)-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-15(12(2)20)8-14(9-17)16(19-11)18-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPDLJNERASCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)

![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B2867101.png)

![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)

![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile](/img/structure/B2867107.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2867110.png)

![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)

![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)